molecular formula C22H25N3O5 B4669799 4-[3-[(3-Methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobutanoic acid

4-[3-[(3-Methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobutanoic acid

Cat. No.: B4669799
M. Wt: 411.5 g/mol
InChI Key: XNSXEEZLCHFVIS-UHFFFAOYSA-N
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Description

4-[3-[(3-Methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobutanoic acid is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a carbamoyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[(3-Methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting 3-methylphenyl isocyanate with aniline under controlled conditions.

    Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine in the presence of a suitable catalyst to introduce the morpholine ring.

    Formation of the Butanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-[(3-Methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, appropriate solvents.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

4-[3-[(3-Methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobutanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties, such as polymers or coatings.

    Biological Research: The compound is used in studies investigating its biological activity, including its effects on cellular processes and pathways.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-[3-[(3-Methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity through direct binding.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Cellular Processes: Affecting cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    4-[3-[(3-Methylphenyl)carbamoyl]-4-piperidin-4-ylanilino]-4-oxobutanoic acid: Similar structure with a piperidine ring instead of a morpholine ring.

    4-[3-[(3-Methylphenyl)carbamoyl]-4-pyrrolidin-4-ylanilino]-4-oxobutanoic acid: Similar structure with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

4-[3-[(3-Methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobutanoic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature may influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[3-[(3-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-15-3-2-4-16(13-15)24-22(29)18-14-17(23-20(26)7-8-21(27)28)5-6-19(18)25-9-11-30-12-10-25/h2-6,13-14H,7-12H2,1H3,(H,23,26)(H,24,29)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSXEEZLCHFVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)CCC(=O)O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-[(3-Methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobutanoic acid
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